Saliphenylhalamide

Catalog No.
S645392
CAS No.
M.F
C28H29NO5
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saliphenylhalamide

Product Name

Saliphenylhalamide

IUPAC Name

N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]-3-phenylprop-2-ynamide

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C28H29NO5/c1-20-9-5-6-12-22-13-7-15-24(30)27(22)28(33)34-23(19-25(20)31)14-8-18-29-26(32)17-16-21-10-3-2-4-11-21/h2-8,10-11,13,15,18,20,23,25,30-31H,9,12,14,19H2,1H3,(H,29,32)/b6-5+,18-8+/t20-,23-,25+/m0/s1

InChI Key

FTBLSENPBXIDKK-ZZHCZQHNSA-N

Synonyms

saliPhe, saliphenylhalamide

Canonical SMILES

CC1CC=CCC2=C(C(=CC=C2)O)C(=O)OC(CC1O)CC=CNC(=O)C#CC3=CC=CC=C3

Isomeric SMILES

C[C@H]1C/C=C/CC2=C(C(=CC=C2)O)C(=O)O[C@H](C[C@H]1O)C/C=C/NC(=O)C#CC3=CC=CC=C3

Saliphenylhalamide, also known as SaliPhe, is a synthetic compound derived from the natural product salicylihalamide A. It belongs to a class of macrocyclic salicylate compounds that exhibit significant biological activity, particularly as inhibitors of vacuolar ATPase. Saliphenylhalamide is characterized by its unique structure, which includes a phenyl group and an amide linkage, contributing to its efficacy in various biological applications.

That are crucial for its synthesis and biological activity. Notably, it can participate in aldol reactions, where it reacts with aldehydes to form β-hydroxy amides. The synthesis typically involves:

  • Aldol Reaction: The reaction of a methyl ketone with an aldehyde, yielding a β-hydroxy amide.
  • Mitsunobu Reaction: This step facilitates the formation of the amide bond by coupling a carboxylic acid with an alcohol.
  • Ring-Closing Metathesis: This reaction is employed to form cyclic structures, enhancing the compound's stability and bioactivity.

These reactions are essential for constructing the complex molecular architecture of saliphenylhalamide and modifying its functional groups to optimize its pharmacological properties .

Saliphenylhalamide exhibits notable biological activity, particularly as an inhibitor of vacuolar ATPase, which plays a critical role in cellular processes such as pH regulation and nutrient uptake. Its immuno-modulating properties have been investigated in various studies, revealing potential antiviral effects against influenza A virus and other pathogens. Specifically, saliphenylhalamide has demonstrated:

  • Antiviral Activity: It effectively inhibits the replication of influenza A virus in vitro, reducing progeny virus levels in infected cells .
  • Cytotoxic Effects: The compound shows cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .

The synthesis of saliphenylhalamide involves multiple steps that can be summarized as follows:

  • Aldol Reaction: Reacting a methyl ketone with an aromatic aldehyde to produce a β-hydroxy amide.
  • Silylation and Reduction: Protecting functional groups and performing selective reductions to yield the desired stereochemistry.
  • Mitsunobu Esterification: Forming the amide bond through this coupling reaction.
  • Ring-Closing Metathesis: Creating the final cyclic structure that enhances stability and bioactivity.

This multi-step synthetic route allows for the efficient production of saliphenylhalamide with high yields and purity .

Saliphenylhalamide has several promising applications in medicinal chemistry and pharmacology:

  • Antiviral Therapy: Its ability to inhibit viral replication makes it a candidate for developing antiviral drugs targeting influenza and possibly other viral infections.
  • Cancer Treatment: Due to its cytotoxic properties against various cancer cell lines, it is being explored as a potential lead compound for anticancer therapies.
  • Research Tool: Saliphenylhalamide serves as a valuable tool in studying vacuolar ATPase function and its role in cellular processes.

Studies investigating the interactions of saliphenylhalamide with biological targets have shown that it binds effectively to vacuolar ATPase, inhibiting its activity. This interaction is crucial for understanding how saliphenylhalamide exerts its biological effects, particularly in modulating immune responses and inhibiting viral replication . Additionally, research has indicated that structural modifications can enhance or diminish its activity against specific targets.

Saliphenylhalamide shares structural similarities with several other compounds within the class of salicylate derivatives. Here are some notable examples:

Compound NameStructure TypeKey Activity
Salicylihalamide ANatural productV-ATPase inhibition
ObatoclaxSynthetic analogueAntiviral and anticancer activity
SNS-032Synthetic compoundAntiviral activity
GemcitabineNucleoside analogueAnticancer activity

Uniqueness of Saliphenylhalamide

Saliphenylhalamide is unique due to its specific structural modifications that enhance its potency as a V-ATPase inhibitor compared to its natural counterpart salicylihalamide A. The presence of the phenyl group and specific stereochemistry contributes to its improved efficacy against cancer cells and viruses . This makes saliphenylhalamide a compelling candidate for further research in drug development.

XLogP3

5.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

459.20457303 g/mol

Monoisotopic Mass

459.20457303 g/mol

Heavy Atom Count

34

Dates

Modify: 2023-07-20

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